Home > Products > Screening Compounds P95069 > Pildralazine dihydrochloride
Pildralazine dihydrochloride - 56393-22-7

Pildralazine dihydrochloride

Catalog Number: EVT-278346
CAS Number: 56393-22-7
Molecular Formula: C8H17Cl2N5O
Molecular Weight: 270.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pildralazine dihydrochloride is an antihypertensive.
Source and Classification

Pildralazine dihydrochloride is derived from 3,6-dichloropyridazine and 1-(methylamino)-2-propanol through a multi-step synthetic process. It belongs to the class of antihypertensive agents, specifically categorized under vasodilators. Its chemical structure allows it to interact effectively with vascular smooth muscle cells, leading to relaxation and dilation of blood vessels, thus reducing systemic vascular resistance and blood pressure .

Synthesis Analysis

The synthesis of Pildralazine dihydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with 3,6-dichloropyridazine and 1-(methylamino)-2-propanol.
  2. Formation of Intermediate: The initial reaction between these two compounds yields an intermediate product.
  3. Hydrazine Treatment: This intermediate is then treated with hydrazine to yield Pildralazine.
  4. Dihydrochloride Salt Formation: Finally, the compound is converted into its dihydrochloride form through the addition of hydrochloric acid.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during each step of the synthesis .

Molecular Structure Analysis

Pildralazine dihydrochloride has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₈H₉Cl₂N₄
  • Molecular Weight: Approximately 220.09 g/mol
  • Structural Components: The compound contains a pyridazine ring, a hydrazine group (-NH-NH₂), and two chloride ions associated with the dihydrochloride salt form.

The presence of the free hydrazine group is significant as it plays a crucial role in the compound's vasodilatory effects. The molecular structure facilitates interactions with specific receptors in vascular smooth muscle cells, leading to its therapeutic effects .

Chemical Reactions Analysis

Pildralazine dihydrochloride participates in various chemical reactions:

These reactions are essential for modifying the compound for various applications or improving its pharmacological properties .

Mechanism of Action

Pildralazine exerts its antihypertensive effects primarily through vasodilation. The mechanism involves:

  • Calcium Release Inhibition: It inhibits calcium release from the sarcoplasmic reticulum in smooth muscle cells.
  • Myosin Phosphorylation Inhibition: By interfering with myosin phosphorylation processes, it promotes relaxation of vascular smooth muscle.

This dual action leads to reduced vascular resistance and subsequently lowers blood pressure. Studies have shown that Pildralazine's potency is greater than that of hydralazine, making it an effective alternative in managing hypertension .

Physical and Chemical Properties Analysis

Pildralazine dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its dihydrochloride form; solubility enhances its bioavailability.
  • Stability: While generally stable under normal conditions, it can undergo degradation under extreme pH or oxidative environments.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Pildralazine dihydrochloride has several scientific applications:

  • Antihypertensive Therapy: It is primarily used for managing hypertension due to its effective vasodilatory properties.
  • Research Studies: Extensively studied in preclinical models for understanding cardiovascular dynamics and potential carcinogenicity.
  • Formulation Development: Investigated for incorporation into solid dosage forms that minimize instability issues associated with traditional formulations like hydralazine hydrochloride.

Additionally, ongoing research aims to explore its potential use in combination therapies for enhanced therapeutic efficacy against cardiovascular diseases .

Synthetic Methodologies & Process Optimization

Nucleophilic Substitution Strategies for Pyridazine Core Functionalization

The pyridazine nucleus serves as the molecular scaffold upon which Pildralazine's biological activity is built. Efficient introduction of chlorine atoms at specific ring positions necessitates precision-controlled nucleophilic substitution under carefully modulated conditions.

Chlorination typically employs phosphorus oxychloride (POCl₃) as both reagent and solvent, leveraging its dual functionality as a chlorine source and dehydrating agent. Reaction kinetics studies reveal that electron-withdrawing group (EWG) pre-activation of the pyridazine ring at C4 or C5 positions significantly enhances nucleophilic displacement rates by reducing the aromatic system's electron density. This activation is quantified by Hammett constants (σ) correlating with observed rate accelerations of 3-5 fold compared to non-activated substrates [6]. Temperature plays a non-linear role – while higher temperatures (110-120°C) accelerate substitution, temperatures exceeding 130°C promote degradative chlorination and tar formation. Microwave-assisted protocols demonstrate remarkable efficiency improvements, achieving near-complete conversion in ≤30 minutes versus 8-12 hours conventionally, while maintaining regioselectivity >98% [4] [6].

Solvent engineering profoundly impacts substitution efficiency. Co-solvent systems incorporating polar aprotic solvents like dimethylformamide (DMF, 5-10% v/v) into POCl₃ enhance reagent solubility and intermediate stabilization. This modification reduces POCl₃ usage by 30-40% while minimizing phosphorous byproduct contamination. Post-reaction quenching requires meticulous pH-controlled hydrolysis to prevent hydrolysis of the sensitive chlorinated intermediate. Recent methodologies employ continuous flow reactors with in-line neutralization, achieving 95% mass recovery of crystalline chloropyridazine intermediates compared to 70-75% in batch processes [6].

Table 1: Nucleophilic Chlorination Optimization Parameters

ParameterConventional ApproachOptimized ApproachImpact
Temperature110-130°C105-110°CReduced degradation (≤5% vs. 15-20%)
Reaction MediumNeat POCl₃POCl₃/DMF (9:1)40% POCl₃ reduction; Byproduct suppression
Reaction Time8-12 hours2 hours (MW), 6 hours (conventional)Energy input reduction (85% MW)
WorkupBatch quenchingContinuous flow neutralizationYield improvement (95% vs. 75%)

Regiochemical control remains paramount. Computational modeling (DFT calculations) of charge distribution maps and local softness indices reliably predicts C3 vs C5 selectivity in asymmetrically substituted precursors. Protecting group strategies, particularly tert-butoxycarbonyl (Boc) shielding of adjacent amine functions, prevent dihalogenation and preserve molecular integrity during halogenation [6].

Hydrazine Incorporation: Mechanistic Pathways & Stoichiometric Control

The hydrazine moiety introduction establishes Pildralazine's essential pharmacophore. This transformation involves a concerted addition-elimination mechanism where hydrazine acts as a bifunctional nucleophile. Stoichiometric precision proves critical as excess hydrazine drives over-hydrolysis and diazene formation, while deficiency leaves cytotoxic chlorinated impurities.

Kinetic studies identify an optimal hydrazine:chloropyridazine ratio of 1.8:1.0, balancing complete conversion against byproduct generation. This ratio maintains sufficient nucleophile concentration while minimizing hydrazine dimerization pathways. Temperature modulation creates a balancing act: reactions below 60°C exhibit incomplete conversion (>20% starting material), while temperatures exceeding 85°C accelerate Schiff base formation and polymeric impurities. Isothermal control at 70±2°C provides optimal kinetic energy for substitution while suppressing side reactions [4] [6].

Green chemistry innovations revolutionize this step. Microwave irradiation (120W, 100°C) under solvent-free conditions achieves near-quantitative yields (98%) in ≤15 minutes versus 8 hours conventionally. This approach eliminates solvent disposal burdens and reduces energy consumption by 90%. Mechanochemical activation via ball milling generates similar efficiency, with potassium carbonate as a mild base accelerator enabling reactions at ambient temperature. Both methods demonstrate superior atom economy (AE≥92%) compared to solution-phase routes (AE=78-85%) [4].

Table 2: Hydrazine Incorporation Method Comparison

MethodConditionsTimeYield (%)Key Advantages
Conventional HeatingEthanol, 70°C, N₂ atmosphere8 hours78-82Simple equipment
Microwave-AssistedSolvent-free, 100°C, 120W15 minutes95-98Energy efficiency; No solvent; High purity
MechanochemicalBall milling, K₂CO₃, ambient temp.45 minutes90-93Ambient temperature; Avoids thermal degradation

Reaction monitoring requires specialized analytical approaches due to hydrazine's UV quenching. In-line Raman spectroscopy tracks the disappearance of the C-Cl stretch at 680 cm⁻¹ and emergence of the C-N vibration at 1120 cm⁻¹. Post-reaction purification employs pH-directed extraction (pH 6.8-7.2) to isolate the hydrazine adduct while leaving unreacted hydrazine in the aqueous phase. Crystallization from 2-methyltetrahydrofuran (2-MeTHF) – a renewable, non-pernicious solvent – affords pharmaceutical-grade intermediates with residual hydrazine content <5 ppm [4] [6].

Dihydrochloride Salt Formation: Solvent Selection & Crystallization Dynamics

The final dihydrochloride salt formation transforms the free base into a stable, bioavailable drug substance. This crystallization-controlled process demands precision in protonation, supersaturation management, and polymorph control.

Solvent selection critically influences crystal habit and stability. Ethanol-water blends (70:30 v/v) provide optimal dielectric properties (ε≈50) for ionic dissociation and reassembly. Acetone, despite its precipitation efficiency, often traps solvent (1-5% w/w), destabilizing the lattice. Counterintuitively, isopropanol-water systems (85:15) generate the most thermodynamically stable Form A crystals, characterized by high-density packing (0.75 g/cm³) and low hygroscopicity (<0.1% moisture uptake at 60% RH). Slow anti-solvent addition (water) rates of 0.5-1.0 vol/min generate uniform supersaturation, yielding narrow crystal size distributions (D90/D10=3.5-4.0) ideal for filtration [6].

Supersaturation control dictates crystal quality. Concentration-temperature operating curves identify a "crystallization window" (30-35°C, 120-150 mg/mL) preventing oiling-out phenomena common with hydrochloride salts. Seeding with pre-formed Form A microcrystals (0.1% w/w) at 90% of saturation induces controlled heterogeneous nucleation. Real-time focused beam reflectance measurement (FBRM) tracks particle count and chord length distribution, enabling immediate adjustment of anti-solvent addition rates to maintain crystal growth dominance over nucleation [1] [6].

Table 3: Salt Crystallization Solvent System Performance

Solvent SystemCrystal FormResidual Solvent (ppm)Hygroscopicity (% at 60% RH)Bulk Density (g/cm³)
Ethanol-Water (70:30)Metastable Form B1200 (ethanol)0.50.55
Acetone-Water (85:15)Form A (solvated)8500 (acetone)1.8*0.48
IPA-Water (85:15)Stable Form A≤350 (IPA)0.080.75
2-MeTHF-Water (80:20)Form A≤500 (2-MeTHF)0.120.68

*Desolvation occurs upon drying, compromising crystallinity

Stoichiometric protonation requires meticulous pH control. Stepwise HCl addition maintains pH 2.5-3.5 during initial protonation, followed by final adjustment to pH 1.5-2.0 for dihydrochloride formation. Excess acid induces chloride counter-ion incorporation (up to 2.5% w/w), while deficiency yields hygroscopic mono-hydrochloride co-crystals. Temperature-programmed drying (ramp to 60°C under vacuum) achieves residual moisture <0.2% without inducing thermal disproportionation observed above 70°C [1] [6].

Scalability Challenges in Multi-Step Heterocyclic Assembly

Transitioning Pildralazine dihydrochloride synthesis from laboratory to production scale reveals interconnected process limitations requiring holistic optimization. Three critical bottlenecks dominate: intermediate instability, purification limitations, and reaction mass transfer inefficiencies.

The hydrazine-pyridazine adduct displays marked sensitivity to oxidative degradation. Nitrogen sparging reduces oxidation but inadequately protects large-scale reactors (>500L). Implementing continuous flow reactors with <10-second residence time under pressurized nitrogen (5-7 bar) minimizes degradation during the thermally intense chlorination step, improving intermediate purity from 88% to 99.5%. Additionally, in-line scavenging cartridges (activated carbon and acidic alumina) remove metal catalysts and color bodies prior to crystallization, eliminating separate purification operations [4] [6].

Purification limitations manifest most severely during salt formation. Conventional dead-end filtration of fine crystals (median size 15-20µm) causes filter blinding, extending process time 3-fold. Switching to pressure-nutsche filters with dynamic wave agitation maintains consistent filtration rates (≥500 L/m²/h). More innovatively, reactive crystallization directly from the reaction mixture via pH adjustment bypasses isolation of the unstable free base. Process analytical technology (PAT) including attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) enables real-time supersaturation control, yielding crystals with uniform morphology (aspect ratio 1.2-1.5) [6].

Reaction mass transfer inefficiencies plague heterogeneous steps. During chlorination, suspended solids impede heat transfer, creating hotspots that degrade product. High-shear rotor-stator mixers integrated into reactors generate localized energy dissipation rates >10 W/kg, eliminating agglomeration and improving heat transfer coefficients by 300%. For hydrogenation steps (when applicable), catalyst confinement in structured ceramic monoliths prevents attrition while maintaining >95% conversion efficiency across 50 cycles, significantly reducing precious metal losses [4] [6].

The synthesis sequence length (typically 6-8 steps) compounds yield losses. Telescoping without isolation proves feasible for the hydrazination-salt formation sequence, reducing overall step count by 30%. This requires compatible solvents across steps – transitioning to 2-methyltetrahydrofuran as a universal solvent enables direct carryover without workup, increasing overall yield from 42% to 61% while reducing solvent consumption by 65%. Life cycle assessment confirms this strategy reduces process mass intensity (PMI) from 287 to 132 kg/kg API [4] [6].

Table 4: Multi-Step Synthesis Optimization Impact

Process ChallengeLaboratory SolutionProduction SolutionOutcome Improvement
Intermediate StabilityCryogenic storageContinuous processing + in-line purificationPurity: 88%→99.5%; Degradants ≤0.3%
Filtration EfficiencyExtended time (8-12h)Pressure nutsche + agitationFiltration rate: 150→500 L/m²/h; Time -60%
Solvent IntensityMultiple isolationsTelescoping (3 steps) in 2-MeTHFPMI: 287→132 kg/kg; Yield: 42%→61%
Catalyst UtilizationBatch filtration + recyclingStructured monolith confinementPd leaching: 8%→0.3%; Cycles: 5→50+

Thermodynamic profiling identifies energy-intensive operations. Distillative solvent swaps consume >40% of process energy. Implementing membrane solvent exchange (polyimide-based pervaporation) reduces energy consumption by 70% while preventing thermal degradation of sensitive intermediates. Final drying represents another energy sink – transitioning from tray drying to continuous tumble drying with microwave assist cuts drying time from 48 hours to 8 hours, reducing energy use by 75% and preventing crystal sintering observed in static beds [4] [6].

Properties

CAS Number

56393-22-7

Product Name

Pildralazine dihydrochloride

IUPAC Name

1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol;dihydrochloride

Molecular Formula

C8H17Cl2N5O

Molecular Weight

270.16 g/mol

InChI

InChI=1S/C8H15N5O.2ClH/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8;;/h3-4,6,14H,5,9H2,1-2H3,(H,10,11);2*1H

InChI Key

ZEJHFYVAMIWPTN-UHFFFAOYSA-N

SMILES

CC(CN(C)C1=NN=C(C=C1)NN)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

3-hydrazino-6-((2-hydroxypropyl)methylamino)pyridazine
ISF 2123
pildralazine
propildazine
propildazine dihydrochloride
propyldazine

Canonical SMILES

CC(CN(C)C1=NN=C(C=C1)NN)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.